molecular formula C10H12BrNS B15306274 5-Bromo-2-(thian-4-yl)pyridine

5-Bromo-2-(thian-4-yl)pyridine

Cat. No.: B15306274
M. Wt: 258.18 g/mol
InChI Key: SZTSJRDFFMFRQJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(thian-4-yl)pyridine is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thian-4-yl)pyridine typically involves the bromination of 2-(thian-4-yl)pyridine. One common method is to react 2-(thian-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thian-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The thian-4-yl group may interact with hydrophobic pockets in the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(thian-4-yl)pyridine: Similar structure but with different substitution pattern.

    5-Bromo-2-(thian-4-yl)thiophene: Contains a thiophene ring instead of a pyridine ring.

    5-Chloro-2-(thian-4-yl)pyridine: Chlorine atom instead of bromine.

Uniqueness

5-Bromo-2-(thian-4-yl)pyridine is unique due to the combination of the bromine atom and the thian-4-yl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

5-bromo-2-(thian-4-yl)pyridine

InChI

InChI=1S/C10H12BrNS/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2

InChI Key

SZTSJRDFFMFRQJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC=C(C=C2)Br

Origin of Product

United States

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